3-(Pentanoylamino)propionic acid
Description
3-(Pentanoylamino)propionic acid is a derivative of propionic acid (C₃H₆O₂) featuring a pentanoyl group (C₅H₉O) attached via an amide linkage at the β-carbon (third carbon) of the propionic acid backbone. Its structure (Fig.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(pentanoylamino)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-7(10)9-6-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
GCJVTAQXNKLZRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Acylated Propionic Acid Derivatives
Compounds with acyl groups attached to the β-carbon of propionic acid via amide bonds exhibit variations in chain length and functional groups, impacting their physicochemical and biological properties.
Key Differences :
- Solubility: Longer acyl chains (e.g., pentanoyl vs. acetyl) reduce water solubility but enhance lipid membrane permeability, critical for bioavailability in pharmaceuticals .
- Synthesis: These compounds are typically synthesized via amidation reactions. For example, describes using DBU in THF to form similar amide bonds, suggesting analogous methods for this compound .
Phenyl-Substituted Propionic Acids
Phenyl derivatives of propionic acid, such as 3-phenylpropionic acid (dihydrocinnamic acid), differ in electronic and steric properties due to aromatic substituents.
Key Differences :
- Metabolism: Phenylpropionic acids undergo microbial dehydroxylation and side-chain shortening (e.g., to benzoic acid), while the amide bond in this compound may resist such degradation .
- Acidity: The electron-withdrawing amide group in this compound likely increases acidity compared to phenyl derivatives, affecting ionizability and solubility .
Sulfur-Containing Propionic Acid Derivatives
Sulfur-based substituents, such as sulfones or sulfoxides, introduce distinct electronic effects compared to acyl or phenyl groups.
Key Differences :
- Reactivity: Sulfur-containing groups participate in redox reactions, whereas the pentanoylamino group is more chemically stable under physiological conditions .
Metabolic Intermediates and Conjugates
Propionic acid derivatives often serve as intermediates in metabolic pathways or phase II conjugation.
Key Insight :
- The amide linkage in this compound could slow enzymatic hydrolysis, extending its half-life compared to ester-linked analogs .
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